molecular formula C9H16N4O B13533087 3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide

3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide

Cat. No.: B13533087
M. Wt: 196.25 g/mol
InChI Key: SZRGITNPWXXBJW-UHFFFAOYSA-N
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Description

3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with N-isopropylpropanamide under specific conditions. One common method involves the use of dry ethanol as a solvent and concentrated hydrochloric acid as a catalyst. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer properties . The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the isopropylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

3-(4-aminopyrazol-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C9H16N4O/c1-7(2)12-9(14)3-4-13-6-8(10)5-11-13/h5-7H,3-4,10H2,1-2H3,(H,12,14)

InChI Key

SZRGITNPWXXBJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCN1C=C(C=N1)N

Origin of Product

United States

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